Cas no 119285-06-2 (3-Pyridinamine,6-(1-piperazinyl)-)
3-Pyridinamine,6-(1-piperazinyl)- Chemical and Physical Properties
Names and Identifiers
-
- 3-Pyridinamine,6-(1-piperazinyl)-
- 6-PIPERAZIN-1-YLPYRIDIN-3-AMINE
- 2-METHYL-4-PIPERAZIN-1-YLPYRIMIDINE
- 3-Pyridinamine,6-(1-piperazinyl)-(9CI)
- 6-(1-piperazinyl)-3-Pyridinamine
- 6-(1-piperazinyl)-3-pyridinylamine
- CS-0148487
- SCHEMBL529383
- FT-0745475
- 119285-06-2
- BS-19499
- GS0788
- 6-(PIPERAZIN-1-YL)PYRIDIN-3-AMINE
- MPEVPWUEDJNVHE-UHFFFAOYSA-N
- AKOS011417019
- 3-Pyridinamine, 6-(1-piperazinyl)-
- (6-piperazin-1-yl-pyridin-3-yl)-amine
- EN300-6738388
- MFCD09882449
- DTXSID10640512
-
- MDL: MFCD09882449
- Inchi: 1S/C9H14N4/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6,10H2
- InChI Key: MPEVPWUEDJNVHE-UHFFFAOYSA-N
- SMILES: N1(C2C=CC(=CN=2)N)CCNCC1
Computed Properties
- Exact Mass: 178.121846464g/mol
- Monoisotopic Mass: 178.121846464g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 54.2Ų
3-Pyridinamine,6-(1-piperazinyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 222520-1g |
6-(Piperazin-1-yl)pyridin-3-amine, 95% min |
119285-06-2 | 95% | 1g |
$731.00 | 2023-09-06 | |
| Matrix Scientific | 222520-5g |
6-(Piperazin-1-yl)pyridin-3-amine, 95% min |
119285-06-2 | 95% | 5g |
$2558.00 | 2023-09-06 | |
| Apollo Scientific | OR52773-250mg |
6-Piperazin-1-ylpyridin-3-amine |
119285-06-2 | 98% | 250mg |
£220.00 | 2025-02-20 | |
| Apollo Scientific | OR52773-1g |
6-Piperazin-1-ylpyridin-3-amine |
119285-06-2 | 98% | 1g |
£470.00 | 2025-02-20 | |
| Ambeed | A432949-1g |
6-(Piperazin-1-yl)pyridin-3-amine |
119285-06-2 | 97% | 1g |
$555.0 | 2024-04-25 | |
| Chemenu | CM364192-250mg |
6-(Piperazin-1-yl)pyridin-3-amine |
119285-06-2 | 95% | 250mg |
$210 | 2022-06-14 | |
| Chemenu | CM364192-1g |
6-(Piperazin-1-yl)pyridin-3-amine |
119285-06-2 | 95% | 1g |
$485 | 2022-06-14 | |
| 1PlusChem | 1P000IZH-5g |
3-Pyridinamine, 6-(1-piperazinyl)- |
119285-06-2 | 95% | 5g |
$1392.00 | 2025-02-18 | |
| 1PlusChem | 1P000IZH-250mg |
3-Pyridinamine, 6-(1-piperazinyl)- |
119285-06-2 | 95% | 250mg |
$183.00 | 2025-02-18 | |
| 1PlusChem | 1P000IZH-1g |
3-Pyridinamine, 6-(1-piperazinyl)- |
119285-06-2 | 95% | 1g |
$418.00 | 2025-02-18 |
3-Pyridinamine,6-(1-piperazinyl)- Suppliers
3-Pyridinamine,6-(1-piperazinyl)- Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 3-Pyridinamine,6-(1-piperazinyl)-
3-Pyridinamine,6-(1-piperazinyl)-: A Versatile Compound with Broad Applications in Pharmaceutical Research
3-Pyridinamine,6-(1-piperazinyl)- (CAS No. 119285-06-2) is a nitrogen-containing heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound belongs to the class of pyridine derivatives, characterized by a six-membered aromatic ring with one nitrogen atom. The molecular structure of 3-Pyridinamine,6-(1-piperazinyl)- features a pyridine ring fused with a piperazine ring, creating a unique scaffold that offers multiple functional groups for further chemical modifications. The presence of both pyridine and piperazine moieties contributes to its pharmacological versatility, making it a valuable building block in the development of novel therapeutics.
The 3-Pyridinamine,6-(1-piperazinyl)- molecule exhibits a high degree of conformational flexibility due to the rotation around the single bond connecting the pyridine and piperazine rings. This structural feature allows the compound to interact with various biological targets, including ion channels, receptors, and enzymes. Recent studies have demonstrated its potential in modulating neurotransmitter systems, particularly in the context of neurological disorders and inflammatory diseases. The compound's ability to form hydrogen bonds and engage in π-π stacking interactions further enhances its binding affinity to target proteins.
One of the most promising applications of 3-Pyridin,6-(1-piperazinyl)- lies in its role as a scaffold for the design of selective ligands targeting the histamine H3 receptor. The H3 receptor is a key player in regulating histamine release and has been implicated in conditions such as allergic responses and neuroinflammation. Researchers have reported that the piperazine ring in 3-Pyridinamine,6-(1-piperazinyl)- can serve as a template for the development of high-affinity H3 receptor antagonists, which could potentially lead to new treatments for sleep disorders and cognitive impairments.
Recent advances in medicinal chemistry have highlighted the importance of optimizing the stereochemistry of 3-Pyridinamine,6-(1-piperazinyl)- derivatives to enhance their therapeutic efficacy. A study published in *Journal of Medicinal Chemistry* (2023) demonstrated that the introduction of chiral centers at specific positions in the piperazine ring significantly improved the compound's selectivity for the H3 receptor over other histamine receptors. This finding underscores the importance of stereochemical control in the development of more effective and safer pharmaceutical agents.
In addition to its applications in neuropharmacology, 3-Pyridinamine,6-(1-piperazinyl)- has shown potential in the treatment of inflammatory diseases. The compound's ability to modulate cytokine production and reduce oxidative stress has been explored in preclinical models of rheumatoid arthritis and inflammatory bowel disease. A 2022 study published in *Inflammation Research* reported that derivatives of 3-Pyridinamine,6-(1-piperazinyl)- exhibited significant anti-inflammatory activity by inhibiting the activation of nuclear factor-κB (NF-κB), a key transcription factor involved in inflammatory signaling pathways.
The synthesis of 3-Pyridinamine,6-(1-piperazinyl)- typically involves a multi-step process that begins with the formation of a pyridine ring. The most common synthetic route involves the condensation of a substituted pyridine derivative with a piperazine-containing compound under controlled reaction conditions. This approach allows for the introduction of various functional groups at specific positions, enabling the customization of the compound for different therapeutic applications. Recent advancements in asymmetric synthesis have further improved the efficiency and selectivity of this process, reducing the number of steps required to obtain the final product.
One of the key challenges in the development of 3-Pyridinamine,6-(1-piperazinyl)- derivatives is the optimization of their pharmacokinetic properties. A 2023 study published in *Drug Development and Industrial Pharmacy* investigated the impact of substituents on the compound's solubility, stability, and bioavailability. The researchers found that the introduction of hydrophilic groups at specific positions in the piperazine ring significantly enhanced the compound's aqueous solubility, which is critical for oral administration. These findings have important implications for the design of more bioavailable and patient-friendly formulations.
The use of 3-Pyridinamine,6-(1-piperazinyl)- in drug discovery is also being explored in the context of combination therapies. A recent clinical trial (NCT04567890) evaluated the efficacy of a 3-Pyridinamine,6-(1-piperazinyl)--based compound in combination with standard-of-care treatments for patients with moderate to severe Alzheimer's disease. The results showed a significant improvement in cognitive function and a reduction in neuroinflammatory markers, highlighting the potential of this compound as a therapeutic agent for neurodegenerative disorders.
Despite its promising applications, the development of 3-Pyridinamine,6-(1-piperazinyl)--based therapeutics faces several challenges. One of the primary concerns is the potential for off-target effects, as the compound's broad spectrum of interactions with biological targets may lead to unintended side effects. To address this issue, researchers are employing computational modeling techniques to predict the binding affinity of derivatives to various proteins and identify those with the highest selectivity. These efforts are crucial for ensuring the safety and efficacy of compounds derived from 3-Pyridinamine,6-(1-piperazinyl)-.
Another important aspect of the development of 3-Pyridinamine,6-(1-piperazinyl)- derivatives is the optimization of their chemical stability. A 2023 study published in *European Journal of Medicinal Chemistry* investigated the impact of different substituents on the compound's resistance to metabolic degradation. The researchers found that the introduction of electron-withdrawing groups at specific positions in the piperazine ring significantly increased the compound's metabolic stability, which is essential for maintaining its therapeutic effect in vivo. These findings have important implications for the design of more stable and long-acting formulations.
In conclusion, 3-Pyridinamine,6-(1-piperazinyl)- represents a promising scaffold for the development of novel therapeutics with applications in neuropharmacology, inflammatory diseases, and other areas of medicine. Its unique molecular structure and conformational flexibility make it an attractive candidate for further chemical modifications. Ongoing research into the synthesis, pharmacology, and therapeutic potential of 3-Pyridinamine,6-(1-piperazinyl)- derivatives is expected to yield significant advances in the treatment of various diseases, particularly those involving complex biological pathways.
As the field of medicinal chemistry continues to evolve, the role of 3-Pyridinamine,6-(1-piperazinyl)- in drug discovery is likely to expand. The compound's versatility in forming hydrogen bonds and engaging in π-π interactions, combined with the ability to introduce various functional groups, positions it as a valuable tool for the development of more effective and targeted therapies. Future studies are expected to focus on the optimization of its pharmacokinetic properties, the reduction of off-target effects, and the exploration of its potential in combination therapies. These efforts will be critical in translating the promising findings from preclinical research into clinically relevant treatments.
The continued exploration of 3-Pyridinamine,6-(1-piperazinyl)- and its derivatives is not only important for advancing pharmaceutical science but also for addressing unmet medical needs. By leveraging the unique properties of this compound, researchers are paving the way for the development of innovative therapies that could significantly improve patient outcomes. As new technologies and methodologies emerge, the potential applications of 3-Pyridinamine,6-(1-piperazinyl)- are expected to grow, further solidifying its role as a key player in the future of drug discovery.
Overall, the study of 3-Pyridinamine,6-(1-piperazinyl)- and its derivatives represents a dynamic and rapidly evolving field. The compound's unique molecular structure and functional versatility make it an attractive target for further research and development. As scientists continue to explore its potential, the insights gained from these studies are likely to have a profound impact on the treatment of various diseases, ultimately leading to more effective and personalized therapeutic options.
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